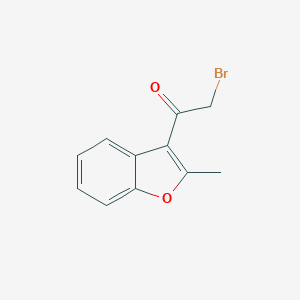
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.092 . It belongs to the class of benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds, including 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one is defined by its InChI code: 1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one are not detailed in the search results, benzofuran compounds in general have been shown to participate in various chemical reactions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .properties
IUPAC Name |
2-bromo-1-(2-methyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-11(9(13)6-12)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGDUCNLSCDAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561113 |
Source


|
| Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
CAS RN |
124617-51-2 |
Source


|
| Record name | 2-Bromo-1-(2-methyl-1-benzofuran-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

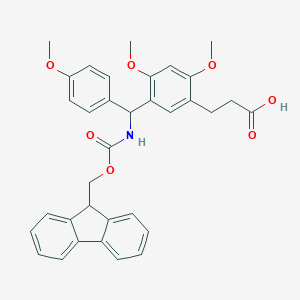
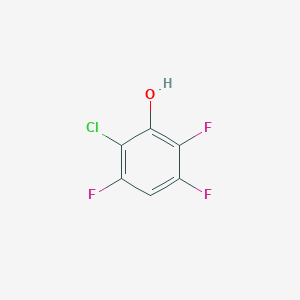
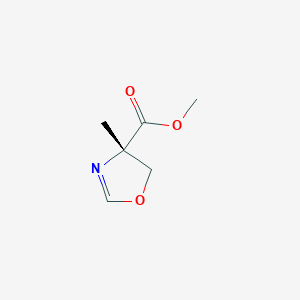
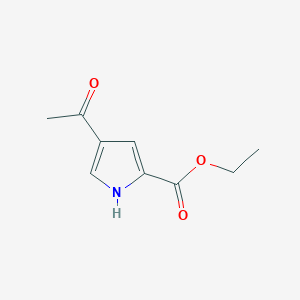
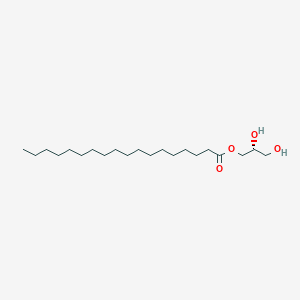
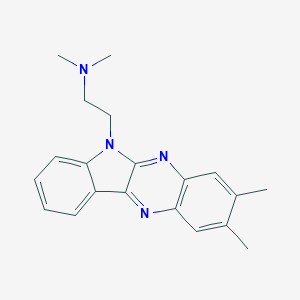
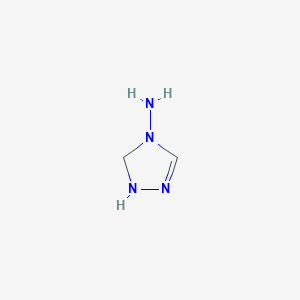
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
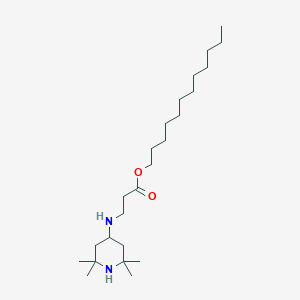
![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)